molecular formula C8H7ClF2S B2927501 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene CAS No. 1221723-34-7

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene

Cat. No.: B2927501
CAS No.: 1221723-34-7
M. Wt: 208.65
InChI Key: FQMSVRJKZVGTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7ClF2S. This compound features a benzene ring substituted with a chloromethyl group and a difluoromethylsulfanyl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the chloromethyl and difluoromethylsulfanyl groups onto a benzene ring. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and materials

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene involves its reactivity due to the presence of the chloromethyl and difluoromethylsulfanyl groups. These groups can interact with various molecular targets, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

1-(chloromethyl)-4-(difluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2S/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSVRJKZVGTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.